![molecular formula C29H26ClN3O5S B386905 N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B386905.png)
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including a sulfonamide, hydrazone, and ether, which contribute to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-[(4-chlorobenzyl)oxy]benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Coupling with Sulfonamide: The hydrazone intermediate is then reacted with N-(4-methoxyphenyl)-1-benzenesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This step is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can target the hydrazone or sulfonamide groups, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents. Common reagents include halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform, alkylating agents (e.g., methyl iodide) in acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties. Additionally, the hydrazone moiety could confer anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonamide group might inhibit bacterial enzymes, while the hydrazone moiety could interact with cellular proteins, affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-1-benzenesulfonamide: Shares the sulfonamide group but lacks the hydrazone and ether functionalities.
2-[(4-chlorobenzyl)oxy]benzaldehyde: Contains the ether linkage and aromatic rings but lacks the sulfonamide and hydrazone groups.
Hydrazones: A broad class of compounds with the hydrazone functional group, varying in their additional substituents.
Uniqueness
N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C29H26ClN3O5S |
|---|---|
Molecular Weight |
564.1g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H26ClN3O5S/c1-37-26-17-15-25(16-18-26)33(39(35,36)27-8-3-2-4-9-27)20-29(34)32-31-19-23-7-5-6-10-28(23)38-21-22-11-13-24(30)14-12-22/h2-19H,20-21H2,1H3,(H,32,34)/b31-19+ |
InChI Key |
UQCKKXIZXBLERT-ZCTHSVRISA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


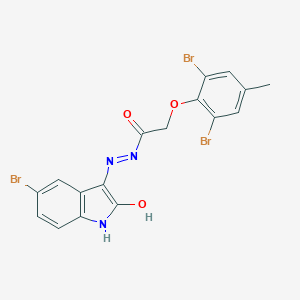
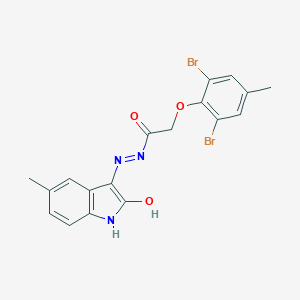
![N'-[2-(allyloxy)benzylidene]-2-methylpropanohydrazide](/img/structure/B386825.png)

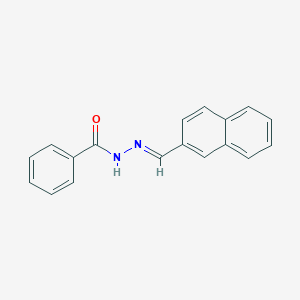
![2-{[(2-Methyl-5-nitrophenyl)imino]methyl}-4-nitrophenol](/img/structure/B386831.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B386832.png)
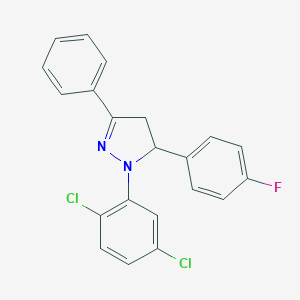
![2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-N-cyclopentyl-2-oxoacetamide](/img/structure/B386834.png)
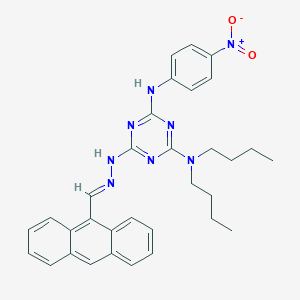
![2-(2-allylphenoxy)-N'-{2-[(3-bromobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386838.png)
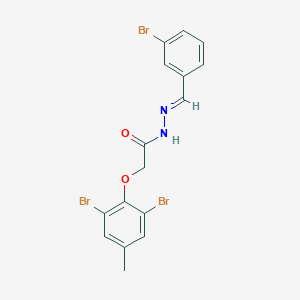
![Isobutyl 4-[(3-{[4-(isobutoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B386841.png)
![(3Z)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-CHLORO-2-METHYLPHENYL)BUTANAMIDE](/img/structure/B386845.png)
